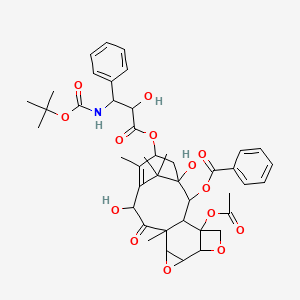

6,7-Epoxy Docetaxel(Mixture of Diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Epoxy Docetaxel(Mixture of Diastereomers), also known as 6,7-Epoxy Docetaxel(Mixture of Diastereomers), is a useful research compound. Its molecular formula is C₄₃H₅₁NO₁₄ and its molecular weight is 805.86. The purity is usually 95%.

BenchChem offers high-quality 6,7-Epoxy Docetaxel(Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Epoxy Docetaxel(Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Gene Expression Profiling for Predicting Docetaxel Response

Gene expression profiling can predict the response to docetaxel therapy in breast cancer patients. The study by Iwao-Koizumi et al. (2005) found that gene expression patterns in biopsy samples could predict the clinical response to docetaxel with over 80% accuracy. Specifically, the expression of genes controlling the cellular redox environment was associated with resistance to docetaxel, suggesting that the redox system plays a major role in docetaxel resistance (Iwao-Koizumi et al., 2005).

Nanotechnology-Enhanced Docetaxel Therapy

Nanotechnology has been employed to improve the delivery and efficacy of docetaxel. Zhang and Zhang (2013) reviewed various nanoformulations such as polymer-based, lipid-based, and lipid-polymer hybrid nanocarriers, which improve water solubility, minimize side effects, and increase tumor-targeting distribution of docetaxel (Zhang & Zhang, 2013).

Modification of Docetaxel Analogs

Iimura et al. (2001) studied the modification of the 7-hydroxyl group of 10-deoxy-10-C-morpholinoethyl docetaxel analogues to improve cytotoxicity against various tumor cell lines. The 7-methoxy analogue, in particular, showed the strongest cytotoxicity and potent activity against melanoma in vivo by oral administration (Iimura et al., 2001).

Fullerenes for Docetaxel Delivery to Breast Cancer Cells

C60-fullerenes have been explored for the delivery of docetaxel to cancerous cells. Raza et al. (2015) found that the use of C60-fullerenes as a delivery system for docetaxel enhanced its bioavailability and decreased drug clearance, indicating marked promise in efficacy enhancement and dose reduction for anticancer agents (Raza et al., 2015).

Radiosynthesis of Docetaxel for PET Imaging

The radiosynthesis of [11C]docetaxel has been explored for measuring tumor uptake using Positron Emission Tomography (PET) imaging. Although the introduction of the 11C isotope in the 2-benzoyl moiety of docetaxel was unsuccessful, the radiosynthesis with the 11C isotope in the BOC moiety was successful, indicating a potential method for predicting response to docetaxel therapy (Van Tilburg et al., 2004).

Mécanisme D'action

Target of Action

The primary target of 6,7-Epoxy Docetaxel is microtubulin . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

6,7-Epoxy Docetaxel interacts with its target by reversibly binding to microtubulin with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .

Biochemical Pathways

The primary biochemical pathway affected by 6,7-Epoxy Docetaxel is the PI3K-Akt signaling pathway . This pathway plays a key role in multiple cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a critical factor in the development of cancers .

Pharmacokinetics

The pharmacokinetics of 6,7-Epoxy Docetaxel involve its absorption, distribution, metabolism, and excretion (ADME) properties . . It is known that docetaxel is metabolized in the liver and excreted via the bile duct .

Result of Action

The molecular and cellular effects of 6,7-Epoxy Docetaxel’s action include cell cycle interruption at the G2/M phase , triggering cell death . It also inhibits the activation of anti-apoptotic genes Bcl-2 and Bcl-xL, and boosts the production of the cell cycle inhibitor p27 .

Action Environment

The action, efficacy, and stability of 6,7-Epoxy Docetaxel can be influenced by various environmental factors. For instance, the use of nanotechnology has been shown to enhance the delivery and efficacy of docetaxel . Nanoplatforms such as nanofibers and nanoparticles offer targeted delivery, controlled release, and improved bioavailability, dramatically reducing systemic toxicity and enhancing patient outcomes .

Propriétés

IUPAC Name |

[4-acetyloxy-1,13-dihydroxy-16-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-11,15,18,18-tetramethyl-12-oxo-6,9-dioxapentacyclo[12.3.1.03,11.04,7.08,10]octadec-14-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO14/c1-21-25(54-37(50)29(47)27(23-15-11-9-12-16-23)44-38(51)58-39(3,4)5)19-43(52)35(56-36(49)24-17-13-10-14-18-24)31-41(8,32(48)28(46)26(21)40(43,6)7)33-30(55-33)34-42(31,20-53-34)57-22(2)45/h9-18,25,27-31,33-35,46-47,52H,19-20H2,1-8H3,(H,44,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMIGTNUBJPFFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C7C3O7)OC(=O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)